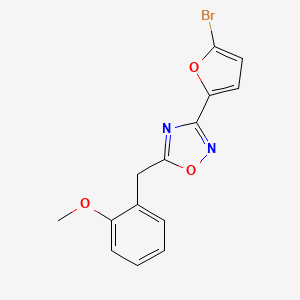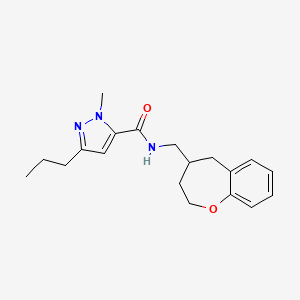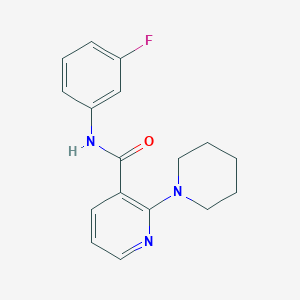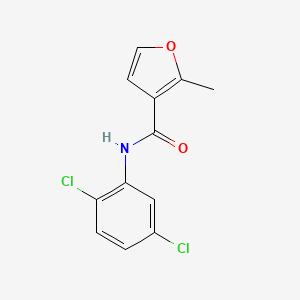![molecular formula C22H32Cl2N2O3 B5544983 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C22H32Cl2N2O3 and its molecular weight is 443.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.1789983 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC/MS/MS) Method Development
Poklis et al. (2013) developed an HPLC/MS/MS method for the detection and quantification of 2CC-NBOMe and 25I-NBOMe, derivatives within the same class as the compound , in the serum of intoxicated patients. The method applies a related compound as the internal standard, demonstrating the utility of these substances in toxicological analysis and clinical diagnostics (Poklis, Charles, Wolf, & Poklis, 2013).
Neurochemical Pharmacology of Psychoactive Substituted N-Benzylphenethylamines
A study by Eshleman et al. (2018) investigated the pharmacology of substituted N-benzylphenethylamines, including compounds structurally related to "N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride". These compounds were found to be high potency agonists at 5-HT2A receptors, suggesting their relevance in studies on psychoactive substances and their effects on the serotonin system (Eshleman, Wolfrum, Reed, Kim, Johnson, & Janowsky, 2018).
Analytical Characterization of Hallucinogenic N-(2-Methoxy)Benzyl Derivatives
Zuba and Sekuła (2013) reported on the analytical properties of novel hallucinogenic substances, including derivatives of the 2C-series of phenethylamine drugs, which share structural similarities with the compound of interest. Their study highlights the importance of such compounds in the development of analytical methods for the identification and quantification of new psychoactive substances in forensic toxicology (Zuba & Sekuła, 2013).
In Vitro Toxicokinetics and Analytical Toxicology
Richter et al. (2019) conducted toxicokinetic studies on NBOMe derivatives, focusing on phase I and II metabolism, plasma protein binding, and their detectability in urine screenings. This research is vital for understanding drug interactions, elimination routes, and developing screening procedures for these potent psychoactive substances (Richter, Menges, Wagmann, Brandt, Stratford, Westphal, Flockerzi, Meyer, 2019).
Efficient Synthesis of Aprepitant
Brands et al. (2003) described the synthesis of Aprepitant, an NK(1) receptor antagonist, using a direct condensation method that might relate to the methodologies used in synthesizing compounds like "this compound". This showcases the compound's relevance in pharmaceutical manufacturing and drug development processes (Brands, Payack, Rosen, Nelson, Candelario, Huffman, Zhao, Li, Craig, Song, Tschaen, Hansen, Devine, Pye, Rossen, Dormer, Reamer, Welch, Mathre, Tsou, Mcnamara, Reider, 2003).
Propriétés
IUPAC Name |
N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-18-5-3-4-6-20(18)17-27-21-8-7-19(15-22(21)25-2)16-23-9-10-24-11-13-26-14-12-24;;/h3-8,15,23H,9-14,16-17H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUZNXZJECNPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNCCN3CCOCC3)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)